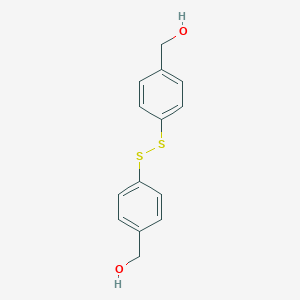

4,4'-disulfanediylbis(4,1-phenylene)dimethanol

Description

BenchChem offers high-quality 4,4'-disulfanediylbis(4,1-phenylene)dimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-disulfanediylbis(4,1-phenylene)dimethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[[4-(hydroxymethyl)phenyl]disulfanyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITNLQICZFPYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)SSC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10524202 | |

| Record name | [Disulfanediyldi(4,1-phenylene)]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7748-20-1 | |

| Record name | [Disulfanediyldi(4,1-phenylene)]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,4'-Disulfanediylbis(4,1-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol (CAS No: 7748-20-1). This symmetrical aromatic disulfide is a molecule of significant interest due to its inherent redox activity and its utility as a versatile precursor in polymer and coordination chemistry. This document consolidates available data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and key chemical transformations, and offers insights into its analytical characterization. The guide is intended to serve as a critical resource for researchers leveraging this compound in materials science, ligand synthesis, and dynamic chemical systems.

Introduction: A Molecule Defined by its Core Structure

4,4'-Disulfanediylbis(4,1-phenylene)dimethanol is a distinct organic compound characterized by a central disulfide (-S-S-) bridge that covalently links two 4-(hydroxymethyl)phenyl moieties.[1] This unique architecture, featuring a redox-active disulfide bond and terminal primary alcohol functionalities, imbues the molecule with a rich and versatile chemical profile. The disulfide linkage serves as a dynamic covalent bond, susceptible to cleavage and reformation, a property that is increasingly exploited in the design of self-healing materials and dynamic cross-linked networks.[1][2] Concurrently, the hydroxymethyl (-CH2OH) groups provide sites for further functionalization and enhance solubility in polar solvents, distinguishing it from its phenolic analogue, bis(4-hydroxyphenyl) disulfide.[2]

This guide will systematically explore the key chemical attributes of this compound, moving from its fundamental physicochemical properties to its synthesis, reactivity, and analytical characterization. The underlying principles governing its behavior will be elucidated to provide a deeper understanding of its potential applications.

Sources

4,4'-disulfanediylbis(4,1-phenylene)dimethanol CAS number 7748-20-1

An In-depth Technical Guide to 4,4'-disulfanediylbis(4,1-phenylene)dimethanol (CAS No. 7748-20-1)

Executive Summary

This guide provides a comprehensive technical overview of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol, CAS number 7748-20-1. This symmetrical aromatic disulfide is a versatile chemical building block characterized by a redox-active disulfide linkage and two primary alcohol functionalities. These features make it a valuable precursor in advanced polymer chemistry, particularly for the development of dynamic and stimulus-responsive materials. This document details its physicochemical properties, outlines validated synthesis and purification protocols, discusses its reactivity, and explores its current and potential applications in materials science and drug delivery, tailored for researchers and professionals in chemical and pharmaceutical development.

Introduction

4,4'-disulfanediylbis(4,1-phenylene)dimethanol is an organic compound that belongs to the family of aromatic disulfides. Its structure consists of two 4-(hydroxymethyl)phenyl groups linked by a disulfide (-S-S-) bond.[1] This central disulfide bond is the molecule's most significant feature, imparting redox sensitivity that allows for cleavage and reformation under specific chemical or electrochemical conditions.[1] This dynamic covalent bond is a cornerstone of "smart" materials design, enabling properties like self-healing, degradability, and stimulus-responsiveness.[2][3]

The terminal hydroxymethyl (-CH2OH) groups provide reactive sites for a wide range of polymerization and modification reactions, such as esterification and urethane formation, enhancing its utility as a cross-linker or monomer.[1] The combination of a dynamic disulfide core and versatile alcohol functionalities positions this molecule as a key component in the synthesis of advanced functional polymers.[4]

Physicochemical and Structural Properties

The inherent properties of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol are dictated by its unique molecular architecture. The aromatic rings provide rigidity and thermal stability, while the disulfide bond introduces a dynamic element. The polar hydroxymethyl groups influence its solubility and provide reactive handles.[1]

| Property | Value | Source(s) |

| CAS Number | 7748-20-1 | [5] |

| Molecular Formula | C₁₄H₁₄O₂S₂ | [5] |

| Molecular Weight | 278.4 g/mol | [1][5] |

| IUPAC Name | [4-[[4-(hydroxymethyl)phenyl]disulfanyl]phenyl]methanol | [5] |

| Synonyms | Bis[4-(hydroxymethyl)phenyl] disulfide, (Disulfanediylbis(4,1-phenylene))dimethanol | [5] |

| Appearance | Typically a solid powder | N/A |

| Solubility | Enhanced solubility in polar organic solvents due to -CH2OH groups | [1] |

| Thermal Stability | The S-S bond is susceptible to thermal cleavage, which can be a limitation for high-temperature applications but is advantageous for creating dynamic materials.[1] |

Synthesis and Purification

The most common and efficient route to 4,4'-disulfanediylbis(4,1-phenylene)dimethanol is the oxidative coupling of its corresponding thiol precursor, 4-mercaptobenzyl alcohol. Several effective oxidation systems have been developed.

Synthetic Pathway Overview

The general reaction involves the oxidation of two thiol molecules to form a disulfide bond, with the concomitant removal of two hydrogen atoms.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jsta.cl [jsta.cl]

- 5. Bis[4-(hydroxymethyl)phenyl] disulfide | C14H14O2S2 | CID 13166667 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structure Elucidation of 4,4'-Disulfanediylbis(4,1-phenylene)dimethanol

Introduction

4,4'-Disulfanediylbis(4,1-phenylene)dimethanol is a symmetric aromatic compound with a central disulfide (-S-S-) bridge connecting two para-substituted phenyl rings, each terminating in a hydroxymethyl (-CH2OH) group.[1] This unique structure, featuring a redox-active disulfide bond, makes it a valuable precursor in polymer chemistry, particularly for dynamic cross-linked networks, and as a ligand in the synthesis of coordination polymers.[1] The biological activity of this compound, including potential antioxidant and antimicrobial properties, is also an area of active research, primarily attributed to the redox characteristics of the disulfide linkage.[1]

Given its utility in both materials science and biomedical applications, the unambiguous confirmation of its molecular structure is of paramount importance for researchers, scientists, and drug development professionals.[1] This in-depth technical guide provides a comprehensive workflow for the structural elucidation of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol, detailing the synergistic application of modern analytical techniques. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Logical Workflow for Structural Elucidation

Caption: Logical workflow for the structural elucidation of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol.

Part 1: Foundational Spectroscopic Analysis

The initial phase of structure elucidation focuses on determining the molecular formula and identifying the key functional groups present in the molecule. This is achieved through a combination of mass spectrometry and infrared spectroscopy.

Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation Pattern

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound.[2] For 4,4'-disulfanediylbis(4,1-phenylene)dimethanol, high-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass measurement, which in turn allows for the confident determination of the molecular formula, C₁₄H₁₄O₂S₂ (calculated molecular weight: 278.4 g/mol ).[1]

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The disulfide bond is a relatively weak point in the molecule and can undergo cleavage under ionization conditions.[3] This can lead to characteristic fragment ions that help to confirm the presence of the disulfide linkage and the symmetric nature of the molecule.

Table 1: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 279.0457 | (Experimental) | Protonated molecular ion |

| [M+Na]⁺ | 301.0277 | (Experimental) | Sodiated molecular ion |

| [C₇H₇OS]⁺ | 139.0212 | (Experimental) | Fragment from S-S bond cleavage |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent such as methanol or acetonitrile.[4]

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize in-source fragmentation and preserve the molecular ion.

-

Analysis: Acquire the mass spectrum on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to ensure accurate mass measurement.

-

Data Interpretation: Determine the molecular formula from the accurate mass of the molecular ion. Analyze the fragmentation pattern to identify characteristic cleavages, particularly at the disulfide bond.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5] For 4,4'-disulfanediylbis(4,1-phenylene)dimethanol, the FT-IR spectrum will provide clear evidence for the hydroxyl (-OH) and aromatic (C-H and C=C) groups.

Table 2: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1260-1000 | C-O stretch | Primary Alcohol |

| 545-485 | S-S stretch | Disulfide |

The broadness of the O-H stretching band is indicative of hydrogen bonding between the alcohol groups.[6] The presence of peaks in the aromatic C-H and C=C stretching regions confirms the benzene rings.[7] The disulfide (S-S) stretch is typically weak and can be difficult to observe, but its presence in the lower frequency region can provide supporting evidence for the disulfide linkage.[8]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by intimately mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.[4] Alternatively, for a quicker analysis, a small amount of the solid can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Part 2: Unraveling the Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) techniques, provides information on the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

¹H and ¹³C NMR: Probing the Atomic Environments

-

¹H NMR: The ¹H NMR spectrum will reveal the number of different types of protons and their relative ratios. For the symmetric structure of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol, a relatively simple spectrum is expected. The aromatic protons on the two equivalent phenyl rings will appear as two distinct doublets due to para-substitution. The methylene protons of the -CH₂OH groups will appear as a singlet, and the hydroxyl proton will also be a singlet (which can exchange with D₂O).

-

¹³C NMR: The ¹³C NMR spectrum will show the number of chemically non-equivalent carbon atoms. For this symmetric molecule, four distinct carbon signals are anticipated: two for the aromatic carbons, one for the methylene carbon, and one for the carbon bearing the hydroxyl group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~7.4 | Doublet | 4H | Aromatic C-H |

| ¹H | ~7.2 | Doublet | 4H | Aromatic C-H |

| ¹H | ~5.3 | Singlet | 2H | -OH |

| ¹H | ~4.5 | Singlet | 4H | -CH₂- |

| ¹³C | ~145 | Singlet | - | C-S |

| ¹³C | ~138 | Singlet | - | C-CH₂OH |

| ¹³C | ~128 | Singlet | - | Aromatic C-H |

| ¹³C | ~126 | Singlet | - | Aromatic C-H |

| ¹³C | ~63 | Singlet | - | -CH₂- |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

2D NMR: Mapping the Atomic Connections

While ¹H and ¹³C NMR provide information about the individual atoms, 2D NMR experiments establish the connectivity between them.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, COSY would show a correlation between the two aromatic doublets, confirming their adjacent positions on the phenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton signal to the methylene carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular framework. For instance, the methylene protons would show correlations to the aromatic carbons, and the aromatic protons would show correlations to the carbon attached to the sulfur atom, confirming the overall connectivity of the molecule.

Caption: Key correlations expected in 2D NMR experiments for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.

-

2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.

-

Data Analysis: Integrate the ¹H NMR spectrum to determine proton ratios. Assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations.

Part 3: Definitive 3D Structure by Single-Crystal X-ray Diffraction

While spectroscopic methods provide a detailed picture of the molecular structure in solution, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of the molecule in the solid state.[9] This technique is the gold standard for structure determination and can reveal precise bond lengths, bond angles, and the overall conformation of the molecule.

For 4,4'-disulfanediylbis(4,1-phenylene)dimethanol, a successful crystal structure would definitively confirm the connectivity established by NMR and provide precise measurements of the C-S and S-S bond lengths and the C-S-S-C dihedral angle, which is typically around 90° for disulfides.[10] It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding between the hydroxyl groups.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The critical and often most challenging step is to grow a single crystal of suitable quality.[9] This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by vapor diffusion techniques. A variety of solvents and solvent mixtures should be screened.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate structure.[9]

-

Structural Analysis: The final structure provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. Intermolecular interactions can also be analyzed.

Conclusion

References

- Benchchem. (n.d.). An In-depth Technical Guide to Organosulfur Compounds in Flavor Chemistry.

-

ResearchGate. (n.d.). Chemical structures of diaryl disulfides 1–3 and diaryl thiosulfonates 4–6. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Disulfide (biochemistry). Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

ACS Publications. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

PubMed. (2006). Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. Retrieved from [Link]

-

ChemRxiv. (2023). Fragment correlation mass spectrometry enables direct characterization of disulfide cleavage pathways of therapeutic peptides. Retrieved from [Link]

-

MDPI. (2022). Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. Molecules. Retrieved from [Link]

-

ResearchGate. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Diallyl disulfide. Retrieved from [Link]

-

ACS Publications. (2018). Mapping Complex Disulfide Bonds via Implementing Photochemical Reduction Online with Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (2018). Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs. Retrieved from [Link]

-

Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

-

Journal of Biological Chemistry. (2019). Allosteric disulfides: Sophisticated molecular structures enabling flexible protein regulation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Disulfide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

NIH. (2009). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved from [Link]

-

Semantic Scholar. (2018). 1H NMR (300 MHz, DMSO-d6, 298 K, TMS): 9. Retrieved from [Link]

-

NIH. (2018). and Electron Paramagnetic Resonance Spectroscopic Characterization of S4N4 and (SN)x Dissolved in [EMIm][OAc]. PMC. Retrieved from [Link]

-

NIH. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. PMC. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and characterization of 3,3'-(disulfanediylbis(methylene))bis(1-(4-bromophenyl)-4- (4-chlorophenyl)azetidin-2-one). Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4'-BIS-(PHENYLTHIO)-DIPHENYLSULFIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIH. (2010). Powder X-ray investigation of 4,4′-diisocyano-3,3′-dimethylbiphenyl. PMC. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and Characterization of 3,3'-(disulfanediylbis (methylene)) bis(1,4-bis(4-bromophenyl)azetidin-2-one). Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Synthesis and X-Ray Single Crystal Study of 5-(4,4,5,5 – Tetramethyl – 1,3,2 – Dioxoborolane) – 10,20 – Diphenylporphyrin. Retrieved from [Link]

-

MDPI. (2019). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Molecules. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis and Characterization of Poly (4,4'- Isopropylidene diphenylene diphenyl ether-4,4'-disulfonate). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Disulfide (biochemistry) - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disulfide - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of Bis[4-(hydroxymethyl)phenyl] Disulfide

Introduction

Bis[4-(hydroxymethyl)phenyl] disulfide is a symmetrical aromatic disulfide that holds significant interest for researchers in medicinal chemistry and materials science. Its structure, featuring two hydroxymethyl-substituted phenyl rings linked by a disulfide bridge, provides a unique combination of functionalities. The disulfide bond can act as a cleavable linker under reductive conditions, a property exploited in drug delivery systems and dynamic covalent chemistry. The hydroxymethyl groups offer sites for further chemical modification, enabling the synthesis of more complex molecules and polymers.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of bis[4-(hydroxymethyl)phenyl] disulfide.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₂S₂ | PubChem[1] |

| Molecular Weight | 278.4 g/mol | PubChem[1] |

| CAS Number | 7748-20-1 | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Basis: ¹H NMR spectroscopy detects the absorption of radiofrequency energy by hydrogen nuclei (protons) in a strong magnetic field. The resonance frequency of a proton is influenced by its local electronic environment, a phenomenon known as chemical shift (δ), measured in parts per million (ppm). Protons in different chemical environments will have different chemical shifts. Furthermore, the magnetic fields of neighboring protons can interact, leading to the splitting of NMR signals into multiplets (e.g., doublets, triplets), a phenomenon called spin-spin coupling. The integration of a signal is proportional to the number of protons it represents.

Predicted ¹H NMR Spectrum of Bis[4-(hydroxymethyl)phenyl] Disulfide:

Based on the symmetrical nature of the molecule and data from analogous compounds, the following proton signals are expected:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4-7.6 | Doublet | 4H | Aromatic (Ha) | Protons ortho to the disulfide linkage are deshielded by the electron-withdrawing effect of the sulfur atoms. |

| ~7.2-7.4 | Doublet | 4H | Aromatic (Hb) | Protons meta to the disulfide linkage are less deshielded than the ortho protons. |

| ~4.6 | Singlet | 4H | Methylene (-CH₂) | The methylene protons are adjacent to an electron-withdrawing phenyl ring and an oxygen atom. |

| ~5.3 | Singlet (broad) | 2H | Hydroxyl (-OH) | The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and exchange. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of bis[4-(hydroxymethyl)phenyl] disulfide in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can slow down proton exchange, allowing for the observation of the -OH signal.[2]

-

Instrument Setup:

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for organic molecules).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

-

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Theoretical Basis: ¹³C NMR spectroscopy detects the resonance of the ¹³C isotope, which has a natural abundance of about 1.1%. Due to this low abundance, ¹³C-¹³C coupling is negligible, and spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift of a carbon atom is also sensitive to its electronic environment.

Predicted ¹³C NMR Spectrum of Bis[4-(hydroxymethyl)phenyl] Disulfide:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~137-140 | Aromatic (C-S) | The carbon atom directly attached to the electron-withdrawing disulfide group is significantly deshielded. |

| ~130-135 | Aromatic (C-CH₂OH) | The carbon atom bearing the hydroxymethyl group. |

| ~128-130 | Aromatic (CH) | Aromatic carbons ortho to the disulfide linkage. |

| ~125-128 | Aromatic (CH) | Aromatic carbons meta to the disulfide linkage. |

| ~63-65 | Methylene (-CH₂) | The methylene carbon is attached to an electronegative oxygen atom. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Instrument Setup:

-

Use a high-field NMR spectrometer.

-

Lock and shim the instrument as for ¹H NMR.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the typical range for organic molecules (0-220 ppm).

-

A larger number of scans is necessary to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the solvent signal.[3]

-

Caption: Predicted NMR assignments for bis[4-(hydroxymethyl)phenyl] disulfide.

Infrared (IR) Spectroscopy

Theoretical Basis: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., C-H, O-H, C=C) vibrate at characteristic frequencies. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹).

Predicted IR Spectrum of Bis[4-(hydroxymethyl)phenyl] Disulfide:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200-3600 | O-H stretch | Strong, broad |

| 3000-3100 | Aromatic C-H stretch | Medium |

| 2850-2960 | Aliphatic C-H stretch | Medium |

| 1580-1600, 1450-1500 | Aromatic C=C stretch | Medium to strong |

| 1000-1100 | C-O stretch | Strong |

| 400-500 | S-S stretch | Weak |

Experimental Protocol for IR Spectroscopy (Solid Sample):

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (a few milligrams) of bis[4-(hydroxymethyl)phenyl] disulfide in a volatile solvent like dichloromethane or acetone.[4][5]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[4][5]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4][5]

-

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the salt plate or KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or a pure KBr pellet).

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: Workflow for obtaining an IR spectrum of a solid sample.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. A sample is first ionized, and the resulting ions are then separated according to their m/z and detected. The most common ionization technique for relatively small organic molecules is Electron Ionization (EI).[6]

Predicted Mass Spectrum of Bis[4-(hydroxymethyl)phenyl] Disulfide (Electron Ionization):

Under EI conditions, the molecule is expected to ionize to form a molecular ion (M⁺˙) and then undergo fragmentation.

| m/z | Ion | Rationale |

| 278 | [C₁₄H₁₄O₂S₂]⁺˙ | Molecular ion (M⁺˙) |

| 139 | [C₇H₇OS]⁺ | Cleavage of the S-S bond |

| 109 | [C₇H₇O]⁺ | Loss of sulfur from the [C₇H₇OS]⁺ fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds |

Experimental Protocol for Electron Ionization Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). For a solid like bis[4-(hydroxymethyl)phenyl] disulfide, a direct insertion probe is more likely to be used.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: An ion detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

UV-Visible Spectroscopy

Theoretical Basis: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule.

Predicted UV-Visible Spectrum of Bis[4-(hydroxymethyl)phenyl] Disulfide:

Aromatic disulfides typically exhibit two main absorption bands in the UV region.

| Predicted λ_max (nm) | Transition |

| ~250-260 | π → π |

| ~280-300 | n → σ |

Experimental Protocol for UV-Visible Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of bis[4-(hydroxymethyl)phenyl] disulfide in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2-1.0 absorbance units).

-

Data Acquisition:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a reference.

-

Fill a second cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.

-

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of bis[4-(hydroxymethyl)phenyl] disulfide. By leveraging established principles and data from analogous compounds, we have predicted the key features in its ¹H NMR, ¹³C NMR, IR, Mass, and UV-Visible spectra. The detailed experimental protocols provided herein offer a practical starting point for researchers to obtain high-quality spectroscopic data for this and related molecules. A thorough understanding and application of these techniques are paramount for confirming the identity, purity, and structure of bis[4-(hydroxymethyl)phenyl] disulfide, thereby enabling its confident use in drug development and materials science research.

References

-

Sampling Technique for Organic Solids in IR Spectroscopy. (n.d.). Retrieved from [Link]

-

IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

- A Technique for Preparing Solid Organic Samples for Infrared Analysis. (n.d.).

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]

- Studies in mass spectrometry. Part XIII. Mass spectra of disulphides; skeletal rearrangements upon electron impact. (1968). Journal of the Chemical Society B: Physical Organic, 757.

- Electronic Supporting Information. (n.d.). The Royal Society of Chemistry.

- The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst. (n.d.). The Royal Society of Chemistry.

-

Bis[4-(hydroxymethyl)phenyl] disulfide. (n.d.). PubChem. Retrieved from [Link]

-

Ionization Methods in Organic Mass Spectrometry. (n.d.). Retrieved from [Link]

-

ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles of solubility with practical, field-proven methodologies for its determination. In the absence of extensive published quantitative data, this guide offers a reasoned qualitative solubility profile and a detailed experimental protocol for its empirical determination. This resource is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound.

Introduction to 4,4'-disulfanediylbis(4,1-phenylene)dimethanol

4,4'-disulfanediylbis(4,1-phenylene)dimethanol is a symmetrical organic compound characterized by a central disulfide bond linking two 4,1-phenylene dimethanol units. Its chemical structure, featuring both polar hydroxyl (-CH₂OH) groups and a larger, more nonpolar aromatic backbone with a disulfide bridge, results in a nuanced solubility profile. The disulfide bond itself imparts redox activity to the molecule, making it a valuable precursor in polymer chemistry and for the synthesis of ligands.[1] Understanding its solubility is a critical first step in harnessing its synthetic potential.

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2][3] The presence of the polar hydroxymethyl groups is expected to enhance solubility in polar solvents compared to its phenolic analogue, bisphenol S.[1] However, the large aromatic core contributes to its nonpolar character, suggesting solubility in certain nonpolar organic solvents as well.

Factors Influencing Solubility

The dissolution of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol in an organic solvent is governed by a combination of factors:

-

Polarity: The molecule possesses both polar (two hydroxymethyl groups) and nonpolar (two phenyl rings and a disulfide bridge) regions. The overall polarity will determine its affinity for solvents of varying polarities.[4][5]

-

Hydrogen Bonding: The terminal hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective.

-

Molecular Size and Shape: The relatively large and rigid structure of the molecule can present steric hindrance, making it more challenging for solvent molecules to effectively solvate it.[4]

-

Temperature: For most solid solutes, solubility increases with temperature.[3][4][6] This is because the increased kinetic energy helps to overcome the intermolecular forces within the solid lattice.

Qualitative Solubility Profile

While specific quantitative solubility data for 4,4'-disulfanediylbis(4,1-phenylene)dimethanol is not widely available in the literature, a qualitative assessment can be inferred based on its structure and general chemical principles.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | These solvents are highly polar and can interact favorably with the polar hydroxymethyl groups. DMSO has been noted as a solvent for reactions involving this compound.[1] |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | These solvents can form hydrogen bonds with the hydroxyl groups of the solute, aiding in dissolution. Solubility may be limited by the nonpolar aromatic portion of the molecule. |

| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | The aromatic rings of the solute may have some favorable pi-pi stacking interactions with these solvents, but the polar hydroxyl groups will hinder solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | These solvents have moderate polarity and may offer a balance for solvating both the polar and nonpolar regions of the molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Sparingly Soluble to Insoluble | While capable of acting as hydrogen bond acceptors, their overall lower polarity compared to alcohols may not be sufficient to effectively dissolve the compound. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble | The significant polarity of the hydroxymethyl groups makes solubility in these nonpolar solvents highly unlikely. |

| Aqueous | Water | Insoluble | Despite the presence of hydroxyl groups, the large nonpolar surface area of the molecule is expected to make it insoluble in water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an empirical determination is necessary. The following protocol outlines a robust shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.[7][8]

Materials and Equipment

-

4,4'-disulfanediylbis(4,1-phenylene)dimethanol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Experimental workflow for determining the solubility of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol.

Step-by-Step Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol in the chosen analytical solvent (this may be the same as the test solvent or a different one in which the compound is freely soluble). These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid 4,4'-disulfanediylbis(4,1-phenylene)dimethanol to a vial. The excess is crucial to ensure that a saturated solution is formed. Record the approximate amount of solid added.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.[7]

-

Equilibration: Tightly seal the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[7] The temperature should be carefully controlled and recorded as solubility is temperature-dependent.

-

Phase Separation: After the equilibration period, remove the vial from the shaker and allow it to stand at the same constant temperature for a few hours to permit the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid at the bottom. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer. Determine the concentration of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol in the diluted sample by comparing the instrument response to the calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that specific solvent at the given temperature, typically expressed in mg/mL or mol/L.

Conclusion

While quantitative solubility data for 4,4'-disulfanediylbis(4,1-phenylene)dimethanol in a wide range of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from its molecular structure. The presence of polar hydroxymethyl groups suggests solubility in polar aprotic and protic solvents, while the large aromatic backbone limits its solubility in nonpolar and aqueous media. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for their determination. This foundational knowledge is essential for the effective use of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol in research and development.

References

- 4,4'-disulfanediylbis(4,1-phenylene)dimethanol | 7748-20-1 | Benchchem. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Solubility of Organic Compounds. (2023, August 31).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).

- AAT Bioquest. (2022, April 18). What factors affect solubility?

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls.

- An In-depth Technical Guide to the Solubility of (4-(Bromomethyl)phenyl)methanamine in Organic Solvents. (n.d.). Benchchem.

- An In-depth Technical Guide to the Solubility of Divanillin in Organic Solvents. (n.d.). Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.ws [chem.ws]

- 3. byjus.com [byjus.com]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Pivotal Role of Redox-Active Aromatic Disulfide Bonds: From Fundamental Electrochemistry to Advanced Applications

An In-Depth Technical Guide:

Abstract

Disulfide bonds are not merely structural staples; in aromatic systems, they are dynamic, redox-sensitive functional groups whose unique properties are central to innovations in materials science, pharmacology, and biotechnology. Unlike their aliphatic counterparts, the redox behavior of aromatic disulfide bonds is finely tunable through electronic modulation of the aryl moieties, offering a sophisticated tool for creating responsive and intelligent systems. This guide provides a comprehensive exploration of the core electrochemical principles governing aromatic disulfides, the kinetics of their exchange reactions, and their practical applications. We delve into the causality behind experimental design, present validated protocols for their characterization, and survey their transformative role in self-healing polymers and targeted drug delivery.

The Unique Electronic Landscape of Aromatic Disulfides

The disulfide bond (S–S) is a covalent linkage formed by the oxidation of two thiol (–SH) groups. While fundamental to the structure of proteins and peptides, its properties are dramatically altered when flanked by aromatic rings. The direct attachment of the sulfur atoms to a π-system allows for electronic communication between the disulfide bond and substituents on the aromatic ring. This interaction is the cornerstone of their tunable redox behavior.

The relatively low bond dissociation energy of aromatic disulfides (10–50 kcal mol⁻¹) compared to aliphatic disulfides (50–100 kcal mol⁻¹) facilitates reversible cleavage and reformation under milder conditions, a key feature exploited in dynamic materials.[1] This lower energy is attributed to the resonance stabilization of the resulting arylthiyl radicals.

The fundamental redox interconversion between an aromatic disulfide and its corresponding thiols is a two-electron, two-proton process:

Ar-S-S-Ar + 2e⁻ + 2H⁺ ⇌ 2 Ar-SH

This equilibrium is highly sensitive to the electronic environment, making it a powerful design element in functional molecules and materials.

Caption: Reversible redox conversion of an aromatic disulfide to two aromatic thiols.

Electrochemical Principles and Redox Potential Modulation

The tendency of a disulfide bond to be reduced is quantified by its standard reduction potential (E°). The electrochemical reduction of diaryl disulfides is a stepwise dissociative process.[2] The initial electron transfer (ET) forms a radical anion, which then rapidly cleaves to yield a thiolate anion and a thiyl radical.

Step 1: Ar-S-S-Ar + e⁻ → [Ar-S-S-Ar]•⁻ (Radical anion formation) Step 2: [Ar-S-S-Ar]•⁻ → Ar-S• + Ar-S⁻ (S–S bond cleavage) Step 3: Ar-S• + e⁻ → Ar-S⁻ (Further reduction)

The potential at which this process occurs is profoundly influenced by substituents on the aromatic ring. Electron-withdrawing groups (EWGs) stabilize the resulting thiolate anions (Ar-S⁻), making the disulfide easier to reduce (a more positive redox potential). Conversely, electron-donating groups (EDGs) destabilize the anion, making reduction more difficult (a more negative redox potential). This relationship can be quantified using Hammett plots, which correlate the redox potential to the electronic parameter (σ) of the substituent.

| Substituent (para-position) | Hammett Constant (σp) | Standard Reduction Potential (E°) vs. SCE | Reference |

| -OCH₃ | -0.27 | -1.30 V | [2] |

| -H | 0.00 | -1.18 V | [2] |

| -Cl | +0.23 | -1.10 V | [2] |

| -CO₂Et | +0.45 | -0.96 V | [2] |

| -CN | +0.66 | -0.89 V | [2] |

| -NO₂ | +0.78 | -0.66 V | [2] |

Table 1: Influence of para-substituents on the standard reduction potential of diaryl disulfides in DMF. The data clearly show that as the electron-withdrawing character of the substituent increases (more positive σp), the reduction potential becomes less negative, indicating the disulfide is more easily reduced.

Kinetics and Mechanism of Thiol-Disulfide Exchange

Beyond direct electrochemical reduction, the primary reaction pathway for disulfide bonds in chemical and biological systems is thiol-disulfide exchange. This is a nucleophilic substitution (Sₙ2) reaction where a thiolate anion (RS⁻), not the protonated thiol (RSH), is the active nucleophile.[3]

Caption: The Sₙ2 mechanism of thiol-disulfide exchange.

The reaction rate is therefore critically dependent on two factors:

-

Nucleophilicity of the Thiolate: This is related to the basicity of the thiolate.

-

Concentration of the Thiolate: This is governed by the pKₐ of the parent thiol and the pH of the solution.

Aromatic thiols are particularly effective catalysts for thiol-disulfide exchange reactions, a property that has been shown to accelerate protein folding in vitro.[4][5] Their pKₐ values can be tuned by ring substituents, allowing for precise control over the concentration of the nucleophilic thiolate at a given pH. Aromatic thiols with lower pKₐ values are more acidic, providing a higher concentration of thiolate at neutral pH and thus leading to faster exchange rates.[5][6]

Experimental Methodologies for Characterization

Protocol: Determination of Redox Potential by Cyclic Voltammetry (CV)

Cyclic voltammetry is the principal technique for determining the reduction potentials of disulfide compounds. The causality behind this choice is its ability to probe electron transfer processes and reveal the stability of intermediates.

Objective: To measure the reduction potential (Ep,c) of a diaryl disulfide.

Materials:

-

Glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode.

-

Potentiostat.

-

Anhydrous, degassed N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

-

Supporting electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP).

-

Analyte: 1-5 mM solution of the aromatic disulfide.

-

Inert gas (Argon or Nitrogen).

Step-by-Step Methodology:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry, sonicate in deionized water and then acetone, and dry completely. This ensures a clean, reproducible surface for electron transfer.

-

Cell Assembly: Assemble the three electrodes in an electrochemical cell. Ensure the reference electrode tip is close to the working electrode to minimize iR drop.

-

Solution Preparation: Prepare a 0.1 M solution of TBAP in anhydrous DMF. The supporting electrolyte is essential to ensure conductivity of the solution. Dissolve the aromatic disulfide analyte in this solution to a final concentration of 1-5 mM.

-

Deoxygenation: Purge the solution with argon for 15-20 minutes. Oxygen is electroactive and its reduction can interfere with the measurement; this step is critical for obtaining a clean voltammogram.

-

Data Acquisition:

-

Set the potential window. For diaryl disulfides, a typical range is from 0 V to -1.5 V or -2.0 V vs. Ag/AgCl.

-

Set the scan rate, typically starting at 100 mV/s.

-

Run the cyclic voltammogram, scanning from the initial potential towards negative potentials and then reversing the scan.

-

-

Data Analysis: Identify the cathodic (reduction) peak potential (Ep,c). For the dissociative electron transfer of disulfides, this peak is typically irreversible, meaning no corresponding anodic (oxidation) peak is observed on the reverse scan. The peak potential provides a good approximation of the standard reduction potential.[2]

Caption: Workflow for determining disulfide redox potential using cyclic voltammetry.

Applications in Drug Development and Materials Science

Redox-Responsive Drug Delivery

The significant difference in redox potential between the extracellular and intracellular environments is a powerful trigger for targeted drug delivery. The concentration of the biological thiol glutathione (GSH) is approximately 1000-fold higher inside cells (2-10 mM) compared to the bloodstream (2-10 µM).[7] This creates a highly reducing intracellular environment.

Drug delivery systems (DDS) can be engineered where a therapeutic agent is conjugated to a carrier (e.g., a polymer or nanoparticle) via an aromatic disulfide linker.[7] These systems are stable in circulation. Upon entering a tumor cell, which often has even higher GSH levels than normal cells, the disulfide bond is rapidly cleaved by thiol-disulfide exchange with GSH, releasing the drug precisely at its site of action. The choice of an aromatic disulfide is causal: its redox potential can be tuned to be stable in blood but highly susceptible to the millimolar GSH concentrations in the cytosol.

Caption: Redox-responsive drug release triggered by high intracellular GSH levels.

Self-Healing and Recyclable Materials

The dynamic nature of aromatic disulfide bonds makes them ideal cross-linkers for creating self-healing and reprocessable polymers (vitrimers).[8][9] When a polymer network is cross-linked with aromatic disulfides, the bonds can break and reform in response to a stimulus like heat or light, allowing the material to repair damage or be remolded.[8][10]

The mechanism relies on disulfide exchange reactions within the polymer matrix. At elevated temperatures, the exchange reactions become rapid, allowing polymer chains to rearrange and relax stress, behaving like a viscous liquid. Upon cooling, the exchange slows, and the material re-solidifies, locking in its new shape. The lower bond dissociation energy of aromatic disulfides compared to aliphatic ones is a key advantage, as it allows these exchange reactions to occur at lower, more accessible temperatures.[1][8] This property has been used to create self-healing elastomers, recyclable thermosets, and dynamic hydrogels.[9][10]

Conclusion

The redox properties of disulfide bonds in aromatic compounds represent a highly versatile and powerful tool in modern chemistry and materials science. Their behavior is governed by fundamental electrochemical principles that can be rationally modulated through synthetic design. By understanding the interplay between electronic structure, redox potential, and reaction kinetics, researchers can develop sophisticated systems for targeted therapies and sustainable materials. The continued exploration of these dynamic covalent bonds promises to unlock further innovations, pushing the boundaries of what is possible in drug development and polymer science.

References

-

Singh, R., & Whitesides, G. M. (2001). Effects of aromatic thiols on thiol-disulfide interchange reactions that occur during protein folding. The Journal of organic chemistry, 66(9), 3128–3134. [Link]

-

Nguyen, H. N., Lu, L. H., et al. (2024). Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks. ACS Applied Polymer Materials. [Link]

-

Antonello, S., & Maran, F. (2002). Formation and Cleavage of Aromatic Disulfide Radical Anions. Journal of the American Chemical Society, 124(48), 14227–14234. [Link]

-

Cravotto, G., et al. (2005). Efficient synthesis of disulfides by air oxidation of thiols under sonication. Green Chemistry. [Link]

-

Liang, Z. A., et al. (2004). Novel Synthesis of Macrocyclic Aromatic Disulfide Oligomers by Cyclodepolymerization of Aromatic Disulfide Polymers. Macromolecules. [Link]

-

Nguyen, H. N., Lu, L. H., et al. (2024). Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks. ACS Applied Polymer Materials. [Link]

-

Al-Shetwi, H. R., & Al-Mugren, K. S. (2022). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. MDPI. [Link]

-

Singh, R., & Whitesides, G. M. (2001). Effects of aromatic thiols on thiol-disulfide interchange reactions that occur during protein folding. Semantic Scholar. [Link]

-

Wilson, R. M., & Whitesides, G. M. (2004). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. ResearchGate. [Link]

-

Singh, R., & Whitesides, G. M. (2002). Aromatic thiol pKa effects on the folding rate of a disulfide containing protein. Protein science : a publication of the Protein Society, 11(7), 1722–1729. [Link]

-

ResearchGate. (n.d.). Standard reduction potentials of alkyl and aromatic disulfides. ResearchGate. [Link]

-

Zhang, Y., et al. (2024). Aromatic disulfide crosslinks in polymer systems: Self-healing, reprocessability, recyclability and more. ResearchGate. [Link]

-

Genaro-Mattos, T. C., & da Silva, A. B. F. (2015). Electrochemical Behavior of Diphenyl Disulfide and Thiophenol on Glassy Carbon and Gold Electrodes in Aprotic Media. ResearchGate. [Link]

-

Wang, Y., et al. (2015). Synthetic Methods of Disulfide Bonds Applied in Drug Delivery Systems. ResearchGate. [Link]

-

Tucker, J. W., & Stephenson, C. R. J. (2015). Experimental and Calculated Electrochemical Potentials of Common Organic Molecules for Applications to Single-Electron Redox Chemistry. The Journal of Organic Chemistry, 80(2), 1013-1025. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Effects of aromatic thiols on thiol-disulfide interchange reactions that occur during protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aromatic thiol pKa effects on the folding rate of a disulfide containing protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of aromatic thiols on thiol-disulfide interchange reactions that occur during protein folding. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Thermal Stability and Degradation of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol. As a key building block in advanced polymer synthesis and various biomedical applications, a thorough understanding of its behavior under thermal stress is paramount for ensuring material integrity, predicting shelf-life, and designing robust manufacturing processes. This document delineates the fundamental principles of its thermal decomposition, outlines detailed methodologies for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and proposes a logical degradation pathway based on established chemical principles.

Introduction: The Significance of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol

4,4'-disulfanediylbis(4,1-phenylene)dimethanol is a symmetrical aromatic disulfide renowned for its utility as a versatile monomer and cross-linking agent. Its structure, featuring a redox-active disulfide bond and terminal hydroxymethyl groups, imparts unique properties to the materials it constitutes. The disulfide linkage offers dynamic covalent character, enabling the development of self-healing polymers and vitrimers, while the hydroxyl functionalities provide sites for polymerization and enhance solubility in polar solvents.[1] Applications for this compound and its derivatives are found in biodegradable polyurethanes, polyesters, and as ligands in coordination chemistry.[1]

However, the inherent reactivity of the disulfide bond also renders it susceptible to thermal and oxidative cleavage, a critical consideration for high-temperature applications.[1] This guide aims to provide the foundational knowledge necessary to anticipate and control these degradation processes.

Understanding the Thermal Profile: Key Parameters and Causality

The thermal stability of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol is governed by the bond dissociation energies of its constituent linkages. The disulfide bond, with a relatively low bond energy compared to the carbon-carbon and carbon-sulfur bonds within the aromatic rings, is the primary site of initial thermal degradation.

Several factors influence the overall thermal stability:

-

The Disulfide Bond: The S-S bond is the weakest link and its cleavage is the initiating step in the degradation cascade.

-

Aromatic Rings: The phenyl rings themselves are highly stable and require significantly higher temperatures for decomposition. Their presence contributes to the overall thermal robustness of the molecule up to the point of disulfide cleavage.

-

Hydroxymethyl Groups: These terminal groups can undergo various reactions at elevated temperatures, including dehydration and oxidation, which can contribute to the overall degradation profile.

Proposed Thermal Degradation Pathway

The thermal degradation of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol is proposed to proceed through a multi-step radical mechanism initiated by the homolytic cleavage of the disulfide bond.

Caption: Proposed degradation pathway of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol.

Mechanistic Elucidation:

-

Initiation: Upon heating, the disulfide bond undergoes homolytic cleavage to form two thiyl radicals.

-

Propagation: These highly reactive thiyl radicals can then participate in a variety of subsequent reactions:

-

Hydrogen Abstraction: Abstraction of a hydrogen atom from a suitable donor (e.g., another molecule of the starting material or solvent) leads to the formation of the corresponding thiol, 4-(hydroxymethyl)benzenethiol.

-

Recombination and Disproportionation: Thiyl radicals can recombine or disproportionate to form other sulfur-containing species.

-

Oxidation: In the presence of oxygen, the sulfur-centered radicals and the resulting thiol can be oxidized to form sulfoxides and sulfones.[1]

-

-

Termination: The degradation cascade terminates through the combination of radicals or the formation of stable, non-radical products. At higher temperatures, fragmentation of the aromatic rings and the hydroxymethyl groups will occur, leading to the formation of gaseous products such as sulfur dioxide.

Experimental Characterization of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantitatively assessing the thermal stability of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] This provides critical information on the onset of decomposition, the temperature ranges of different degradation steps, and the amount of residual mass.

Experimental Protocol:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground 4,4'-disulfanediylbis(4,1-phenylene)dimethanol into an appropriate TGA pan (e.g., alumina or platinum).

-

Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min). A nitrogen atmosphere is used to study the inherent thermal stability, while an air atmosphere provides insights into the thermo-oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Tonset: The temperature at which significant mass loss begins.

-

Tmax: The temperature of the maximum rate of mass loss (from the derivative of the TGA curve, DTG).

-

Mass Loss (%) : The percentage of mass lost at different temperature intervals, corresponding to specific degradation steps.

-

Residual Mass (%) : The percentage of mass remaining at the end of the experiment.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is used to determine thermal transitions such as melting point (Tm), glass transition temperature (Tg), and the enthalpy of these transitions.

Experimental Protocol:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen, with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heat: Ramp from ambient temperature to a temperature above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min. This removes the thermal history of the sample.

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., 0 °C).

-

Second Heat: Ramp the temperature again at 10 °C/min to the final temperature. The data from the second heating scan is typically used for analysis of Tg and Tm.

-

-

Data Analysis:

-

Melting Point (Tm): The peak temperature of the endothermic melting transition.

-

Enthalpy of Fusion (ΔHf): The area under the melting peak, which is proportional to the crystallinity of the sample.

-

Glass Transition Temperature (Tg): A step-change in the baseline of the DSC curve, indicative of the transition from a glassy to a rubbery state in amorphous regions.

-

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Summary of Thermal Properties

The following table summarizes the key thermal properties that can be determined for 4,4'-disulfanediylbis(4,1-phenylene)dimethanol. The exact values will be dependent on the purity of the sample and the specific experimental conditions.

| Parameter | Technique | Typical Information Provided | Significance |

| Melting Point (Tm) | DSC | Temperature of solid-to-liquid phase transition | Purity indicator and processing parameter |

| Enthalpy of Fusion (ΔHf) | DSC | Energy required for melting | Relates to the degree of crystallinity |

| Onset Decomposition Temperature (Tonset) | TGA | Temperature at which degradation begins | Upper limit for thermal processing and storage |

| Temperature of Maximum Decomposition Rate (Tmax) | TGA (DTG) | Temperature of the fastest degradation rate | Indicates the most unstable temperature point |

| Residual Mass | TGA | Mass remaining at high temperatures | Provides information on char formation |

Conclusion and Future Perspectives

The thermal stability of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol is a critical parameter that dictates its processing conditions and application range. The disulfide bond is the primary site of thermal instability, initiating a degradation cascade that can be characterized by TGA and DSC. A comprehensive understanding of these degradation pathways allows for the informed design of materials with enhanced thermal stability, for example, through the incorporation of radical scavengers or by modifying the chemical structure to increase the bond dissociation energy of the disulfide linkage. Future research may focus on kinetic studies of the degradation process to predict the lifetime of materials based on this monomer under various thermal conditions.

References

- 4,4'-disulfanediylbis(4,1-phenylene)dimethanol | 7748-20-1 | Benchchem. (n.d.).

- Aromatic disulfide polymers back to macrocyclic disulfide oligomers via cyclo-depolymerization reaction - ResearchGate. (2025, August 6).

- Unraveling the thermal stability of aromatic disulfide epoxy vitrimers: a comprehensive study using principal component analysis (PCA) - RSC Publishing. (2024, July 10).

- Thermal Analysis - Chemistry LibreTexts. (2022, August 28).

- Synthesis and Properties of 4,4′-Di(n-Tetradecyl) Diphenyl Methane Disulfonate Salt. (2025, October 22).

- Unraveling the thermal stability of aromatic disulfide epoxy vitrimers: a comprehensive study using principal component analysis (PCA) - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00156G - The Royal Society of Chemistry. (2024, July 10).

- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI. (n.d.).

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - NIH. (n.d.).

Sources

reaction mechanism of disulfide bond formation in diaryl compounds

An In-depth Technical Guide to the Reaction Mechanisms of Diaryl Disulfide Bond Formation

Abstract

The diaryl disulfide linkage is a crucial structural motif, underpinning the functionality of a wide array of molecules from pharmaceuticals and agrochemicals to advanced materials and biological probes. Its prevalence stems from its unique redox-sensitive nature, which allows it to act as a dynamic covalent bond in various chemical and biological systems. This guide provides an in-depth exploration of the core reaction mechanisms governing the formation of diaryl disulfide bonds. Moving beyond a simple catalog of synthetic methods, we will dissect the fundamental principles of oxidative coupling, the strategic use of electrophilic sulfur intermediates, modern reductive and cross-coupling strategies, and the nuanced control of thiol-disulfide exchange. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to empower rational design and troubleshooting in the synthesis of these vital compounds.

The Cornerstone: Oxidative Coupling of Aryl Thiols

The most direct and classical approach to diaryl disulfide synthesis is the oxidation of two aryl thiol (ArSH) molecules. While conceptually simple, the choice of oxidant and conditions dictates the underlying mechanism, which can be broadly classified into radical and ionic pathways. The thermodynamic driving force for this reaction is the formation of a stable S-S bond and a reduced oxidant byproduct.

Radical-Mediated Mechanisms

Radical pathways are common in aerobic oxidations, particularly those catalyzed by transition metals or initiated by light. These reactions proceed via a one-electron oxidation of the thiolate anion (ArS⁻) or the thiol itself to form a thiyl radical (ArS•).

The general sequence involves:

-

Initiation: Formation of the initial arylthiyl radical (ArS•). This can be achieved through single-electron transfer (SET) to a metal catalyst, interaction with an initiator, or photochemical excitation.

-

Propagation/Dimerization: Two thiyl radicals couple directly to form the diaryl disulfide (Ar-S-S-Ar).

Gold nanoparticles, for instance, have been shown to catalyze the aerobic oxidation of thiols through the formation of sulfur radicals on the metal surface, in a mechanism that mimics sulfhydryl oxidases.[1] A more recent approach utilizes N-anomeric amides to efficiently convert thiols to sulfur radicals under mild conditions without any external oxidant or additive, highlighting a novel pathway for this transformation.[2]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 4,4'-Disulfanediylbis(4,1-phenylene)dimethanol in Polymer Synthesis

Foreword: The Significance of Dynamic Bonds in Polymer Chemistry

In the pursuit of advanced materials with tailored functionalities, the incorporation of dynamic covalent bonds into polymer backbones has emerged as a transformative strategy. Among these, the disulfide bond stands out for its unique redox-responsive nature, enabling the design of intelligent polymers with applications ranging from self-healing materials to targeted drug delivery systems. This guide focuses on a key building block for such polymers: 4,4'-disulfanediylbis(4,1-phenylene)dimethanol. The presence of two primary alcohol functionalities makes it an ideal monomer for step-growth polymerization, while the centrally located disulfide bridge imparts the desired dynamic character. This document provides a comprehensive overview of its synthesis, characterization, and its application in the preparation of innovative polyurethanes and polyesters, with a particular focus on their potential in biomedical applications.

Section 1: The Monomer - 4,4'-Disulfanediylbis(4,1-phenylene)dimethanol

The monomer, 4,4'-disulfanediylbis(4,1-phenylene)dimethanol, is a diol containing an aromatic disulfide linkage. This structure is pivotal; the aromatic rings provide rigidity and thermal stability to the resulting polymer, while the disulfide bond offers a cleavable site under reducing conditions, a property that is extensively exploited in the design of stimuli-responsive materials.

Synthesis of 4,4'-Disulfanediylbis(4,1-phenylene)dimethanol

The synthesis of this monomer can be achieved through a multi-step process, with a key strategy being the etherification of a precursor diol. The following protocol is a detailed method for its preparation.

Protocol 1: Synthesis of 4,4'-Disulfanediylbis(4,1-phenylene)dimethanol

Materials:

-

Bis(4-hydroxyphenyl)disulfide

-

3-Bromo-1-propanol

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

1N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (N₂)

Equipment:

-

Jacketed glass reactor with mechanical stirrer and condenser

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

-

Crystallization dish

-

Vacuum oven

Procedure:

-